6-(3,5-DIFLUOROPHENYL)NICOTINIC ACID
CAS No.: 1033844-89-1
Cat. No.: VC2666596
Molecular Formula: C12H7F2NO2
Molecular Weight: 235.19 g/mol
* For research use only. Not for human or veterinary use.

Specification
CAS No. | 1033844-89-1 |
---|---|
Molecular Formula | C12H7F2NO2 |
Molecular Weight | 235.19 g/mol |
IUPAC Name | 6-(3,5-difluorophenyl)pyridine-3-carboxylic acid |
Standard InChI | InChI=1S/C12H7F2NO2/c13-9-3-8(4-10(14)5-9)11-2-1-7(6-15-11)12(16)17/h1-6H,(H,16,17) |
Standard InChI Key | OOXNUWVIFIVLMY-UHFFFAOYSA-N |
SMILES | C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F |
Canonical SMILES | C1=CC(=NC=C1C(=O)O)C2=CC(=CC(=C2)F)F |
Introduction
Chemical Structure and Properties
6-(3,5-Difluorophenyl)nicotinic acid consists of a nicotinic acid moiety (pyridine-3-carboxylic acid) with a 3,5-difluorophenyl substituent at position 6 of the pyridine ring. This structure creates a unique chemical entity with distinctive properties.
Structural Characteristics
The compound features:
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A pyridine ring with a carboxylic acid group at position 3
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A phenyl ring attached at position 6 of the pyridine
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Two fluorine atoms at positions 3 and 5 of the phenyl ring
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A molecular formula of C12H7F2NO2
Physical and Chemical Properties
Based on structural analysis and comparison with similar compounds, the following properties can be predicted:
Property | Expected Value | Basis for Estimation |
---|---|---|
Molecular Weight | 235.19 g/mol | Calculated from molecular formula |
Appearance | White to off-white crystalline solid | Common for similar nicotinic acid derivatives |
Solubility | Sparingly soluble in water; soluble in polar organic solvents | Based on carboxylic acid functionality |
Melting Point | 180-200°C (estimated) | Comparable to similar fluorinated nicotinic acids |
pKa | ~4.5-5.0 (carboxylic acid) | Typical for aromatic carboxylic acids |
LogP | ~2.5-3.0 | Estimated based on structure |
Synthetic Routes and Preparation Methods
Suzuki-Miyaura Coupling Approach
A viable synthetic path would involve:
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Preparation of a suitable halogenated nicotinic acid derivative (such as 6-bromonicotinic acid)
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Reaction with 3,5-difluorophenylboronic acid under palladium catalysis
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Purification of the final product
The reaction conditions would typically include:
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Palladium catalyst such as Pd(PPh₃)₄ or PdCl₂(dppf)
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Base (K₂CO₃, Na₂CO₃, or K₃PO₄)
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Solvent system (DMF, THF, or dioxane/water)
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Temperature range of 80-100°C
Similar coupling reactions for analogous compounds have shown good yields under optimized conditions, typically in the range of 65-85%.
Critical Parameters Affecting Synthesis
The synthesis of this compound would be influenced by several key parameters:
Parameter | Impact on Synthesis | Optimization Strategy |
---|---|---|
Catalyst Loading | Affects reaction rate and efficiency | Typically 2-5 mol% of Pd catalyst |
Base Selection | Influences boronic acid activation | K₃PO₄ often provides better results for fluorinated substrates |
Reaction Temperature | Controls reaction rate vs. side reactions | Gradual heating from 60°C to 90°C |
Reaction Time | Affects completion and side product formation | Monitoring by TLC or HPLC |
Solvent System | Impacts solubility and reaction kinetics | Mixed solvent systems often beneficial |
Chemical Reactivity and Transformations
Functional Group Reactivity
6-(3,5-Difluorophenyl)nicotinic acid possesses two primary reactive centers:
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Carboxylic Acid Group: Can undergo typical carboxylic acid reactions including:
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Esterification with alcohols
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Amide formation with amines
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Reduction to alcohols
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Decarboxylation under harsh conditions
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Fluorinated Aromatic System: The fluorine substituents influence reactivity by:
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Withdrawing electron density from the aromatic system
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Potentially directing nucleophilic aromatic substitution
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Affecting hydrogen bonding capabilities in biological systems
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Reaction Type | Expected Products | Typical Conditions |
---|---|---|
Esterification | 6-(3,5-Difluorophenyl)nicotinate esters | ROH, H₂SO₄ or ROH, DCC, DMAP |
Amide Formation | 6-(3,5-Difluorophenyl)nicotinamides | Amine, coupling agents (EDC/HOBt) |
Reduction | 6-(3,5-Difluorophenyl)-3-(hydroxymethyl)pyridine | LiAlH₄ or NaBH₄ |
Nucleophilic Substitution | 6-(3-Fluoro-5-substituted-phenyl)nicotinic acid | Strong nucleophiles, base, heat |
The meta position of the fluorine atoms would influence the reactivity pattern differently from ortho/para substitution, potentially making nucleophilic aromatic substitution more challenging compared to the 2,4-difluoro isomer.
Biological Activity and Applications
Predicted Biological Targets
Based on structural similarity to other bioactive compounds, 6-(3,5-difluorophenyl)nicotinic acid might interact with:
Biological Target | Potential Activity | Structural Basis |
---|---|---|
Nicotinic Acetylcholine Receptors | Modulation of neuronal signaling | Nicotinic acid scaffold |
Enzyme Inhibition (e.g., BACE1) | Anti-neurodegenerative potential | Carboxylic acid binding to active sites |
Anti-inflammatory Targets | Reduction of inflammatory mediators | Fluorinated aromatic system |
Antimicrobial Activity | Inhibition of bacterial growth | Enhanced lipophilicity and membrane permeability |
Medicinal Chemistry Applications
The compound represents a valuable scaffold in medicinal chemistry for several reasons:
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Building Block Potential: The carboxylic acid group enables further derivatization to create diverse compound libraries
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Metabolic Stability: The fluorine substituents potentially enhance metabolic stability compared to non-fluorinated analogues
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Lipophilicity Modulation: The meta-substitution pattern offers a unique lipophilicity profile that affects membrane permeability
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Hydrogen Bonding: The specific arrangement of fluorine atoms creates distinct hydrogen bonding capabilities that may enhance target binding
Analytical and Characterization Methods
Spectroscopic Identification
The identification and characterization of 6-(3,5-difluorophenyl)nicotinic acid would typically involve multiple complementary techniques:
Nuclear Magnetic Resonance (NMR) Spectroscopy
Expected key features:
NMR Type | Characteristic Signals | Structural Information |
---|---|---|
¹H NMR | 8.5-9.2 ppm (singlet) | H-2 of pyridine ring |
7.8-8.3 ppm (doublet) | H-4 of pyridine ring | |
7.5-7.8 ppm (doublet) | H-5 of pyridine ring | |
6.7-7.2 ppm (multiplet) | H-2, H-4, H-6 of phenyl ring | |
¹⁹F NMR | -108 to -112 ppm (multiplet) | Fluorine atoms at meta positions |
¹³C NMR | 165-170 ppm | Carboxylic acid carbon |
160-165 ppm (doublet of doublets) | C-F carbon signals |
The symmetrical nature of the 3,5-difluorophenyl substituent would create a simpler ¹⁹F NMR pattern compared to the asymmetrically substituted 2,4-difluoro isomer, providing a clear means of distinguishing between these compounds.
Mass Spectrometry
Expected fragments:
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Molecular ion [M]⁺: m/z 235
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Loss of -OH: m/z 218
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Loss of -COOH: m/z 190
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Characteristic fragmentation pattern of the fluorinated aromatic system
Chromatographic Methods
For purification and analysis, the following chromatographic techniques would be applicable:
Method | Conditions | Application |
---|---|---|
HPLC | C18 column, water/acetonitrile gradient with 0.1% TFA | Purity analysis and purification |
TLC | Silica gel, ethyl acetate/hexane or DCM/methanol | Reaction monitoring |
GC-MS | After derivatization (e.g., silylation or methylation) | Structure confirmation |
Comparison with Similar Compounds
Structural Analogues
The properties of 6-(3,5-difluorophenyl)nicotinic acid can be better understood by comparing it with related compounds:
Compound | Structural Differences | Expected Property Differences |
---|---|---|
6-(2,4-Difluorophenyl)nicotinic acid | Fluorine at ortho/para vs. meta/meta | Different electronic effects, dipole moment, and H-bonding patterns |
6-Phenylnicotinic acid | No fluorine atoms | Lower lipophilicity, different metabolic stability |
6-(3,5-Dichlorophenyl)nicotinic acid | Chlorine vs. fluorine atoms | Larger atomic radius, different electronic effects, higher lipophilicity |
6-(3-Fluorophenyl)nicotinic acid | Single fluorine substitution | Reduced electronic effects, different symmetry properties |
Electronic and Steric Effects
The positioning of fluorine atoms at the 3,5-positions creates distinct electronic and steric properties:
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Symmetrical Electron Withdrawal: The meta-positioned fluorine atoms create a symmetrical electron-withdrawing effect on the phenyl ring
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Dipole Moment: Different dipole vector compared to the 2,4-isomer
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Hydrogen Bonding: Meta-fluorine atoms have less influence on ortho/para positions, affecting hydrogen bonding patterns
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Metabolic Sites: Different vulnerability to metabolic enzymes compared to other substitution patterns
Research Methods and Protocols
Synthesis Optimization Strategies
Researchers working with 6-(3,5-difluorophenyl)nicotinic acid would benefit from the following methodological approaches:
Optimization Aspect | Recommended Method | Expected Outcome |
---|---|---|
Catalyst Screening | High-throughput parallel synthesis | Identification of optimal Pd catalyst system |
Reaction Condition Matrix | Design of experiments (DOE) approach | Determination of temperature, solvent, and base effects |
Scale-up Considerations | Continuous flow chemistry | Improved yield and purity in larger-scale synthesis |
Purification Protocol | Sequential crystallization-chromatography | Enhanced purity profile |
Analytical Method Development
For characterization and quality control:
Analytical Challenge | Recommended Approach | Validation Parameters |
---|---|---|
Isomer Separation | Chiral HPLC columns or specialized stationary phases | Resolution factor > 1.5 |
Trace Analysis | UPLC-MS/MS with MRM mode | LOD < 0.1%, LOQ < 0.3% |
Structural Verification | 2D NMR techniques (HSQC, HMBC) | Complete signal assignment |
Purity Assessment | Orthogonal methods (HPLC, GC, qNMR) | Concordance between methods |
Current Research Status and Future Directions
Knowledge Gaps
Several aspects of 6-(3,5-difluorophenyl)nicotinic acid remain underexplored:
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Comprehensive Physical Property Data: Complete characterization of solubility, stability, and solid-state properties
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Structure-Activity Relationships: Systematic comparison with other fluorinated isomers
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Biological Target Profiling: Identification of specific biological receptors or enzymes that interact with this compound
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Metabolic Fate: Understanding of metabolic pathways and potential active metabolites
Promising Research Directions
Future research on this compound might focus on:
Research Area | Potential Impact | Methodological Approach |
---|---|---|
Medicinal Chemistry | Development as scaffold for CNS-active drugs | Fragment-based drug design |
Materials Science | Fluorinated materials with unique properties | Crystal engineering studies |
Chemical Biology | Probe for biological target identification | Photoaffinity labeling derivatives |
Synthetic Methodology | Novel coupling approaches | Transition metal-free synthesis methods |
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